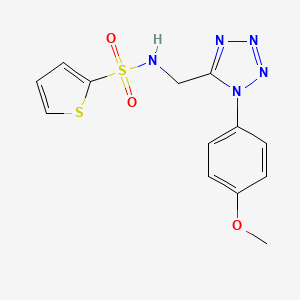

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide

Description

N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a heterocyclic sulfonamide derivative featuring a tetrazole ring substituted with a 4-methoxyphenyl group and a thiophene sulfonamide moiety. Its synthesis likely involves multi-step reactions, including alkylation and coupling strategies similar to those described for analogous compounds .

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5O3S2/c1-21-11-6-4-10(5-7-11)18-12(15-16-17-18)9-14-23(19,20)13-3-2-8-22-13/h2-8,14H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNUVIWJGCOGSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-methoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with thiophene-2-sulfonyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a corresponding amine.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a synthetic organic compound belonging to the sulfonamide class that is garnering interest in various scientific fields because of its potential biological activity and unique chemical properties, making it a candidate for further research and application in medicinal chemistry and drug development. Its structure is composed of a tetrazole ring, a methoxyphenyl group, and a thiophene sulfonamide moiety.

Potential Applications

- Medicinal Chemistry and Drug Development this compound can be modified to tailor activity for specific therapeutic targets.

- Enzyme Inhibition The sulfonamide group of this compound mimics natural substrates, facilitating binding to specific enzymes or receptors, which can modulate enzymatic activity, making it a valuable compound for pharmacological studies.

- Antibacterial and Antifungal Properties Compounds with structures similar to this compound have demonstrated antibacterial and antifungal properties, suggesting potential therapeutic applications in treating infections.

Interactions with Biological Targets

Studies on the interactions of this compound with biological targets are crucial for understanding its mechanism of action. The compound's ability to mimic natural substrates suggests it may effectively inhibit enzymes involved in various metabolic pathways, and research into these interactions can reveal insights into its pharmacodynamics and potential side effects when used therapeutically.

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. The tetrazole ring and methoxyphenyl group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetrazole-Containing Sulfonamides

Losartan and Valsartan

These angiotensin II receptor antagonists () share structural similarities with the target compound, particularly the tetrazole ring and aromatic sulfonamide groups. Key differences include:

- Losartan : Contains a biphenylmethyl group and an imidazole ring instead of a thiophene sulfonamide. The tetrazole is directly attached to the biphenyl system, enhancing binding to angiotensin receptors .

- Valsartan : Features a valine moiety and a carboxybiphenyl group, diverging significantly in solubility and pharmacokinetic profiles compared to the methoxyphenyl-tetrazole-thiophene scaffold .

Biological Relevance : Losartan and valsartan are clinically used antihypertensives, whereas the target compound’s pharmacological profile remains uncharacterized. The absence of a carboxylic acid bioisostere (e.g., tetrazole) in the target compound may limit its utility in cardiovascular applications .

S-alkylated 1,2,4-Triazoles ()

Compounds such as (2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones [10–15] feature sulfonylphenyl and triazole-thione groups. Unlike the target compound, these lack a tetrazole ring but share sulfonamide-related electronic properties. Their IR spectra show νC=S bands (1247–1255 cm⁻¹), indicating thione tautomers, whereas the target compound’s tetrazole ring would exhibit characteristic νC=N stretching (~1600 cm⁻¹) .

Sulfonamide Derivatives with Heterocyclic Motifs

N-(1-Allyl-1H-indazol-5-yl)-4-methylbenzenesulfonamide ()

This compound combines a sulfonamide with an indazole ring. Unlike the target compound, it lacks a tetrazole but demonstrates anticancer and anti-inflammatory activities, highlighting the pharmacological versatility of sulfonamides. The indazole moiety may enhance π-π stacking interactions in biological targets compared to the methoxyphenyl group in the target compound .

Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate ()

This imidazole-tetrazole hybrid shares the tetrazole ring but replaces the thiophene sulfonamide with an imidazole-propanoate ester. Its NMR data (δ 5.38 ppm for CH₂, δ 3.65 ppm for OCH₃) suggest distinct electronic environments compared to the target compound’s thiophene sulfonamide protons .

Data Table: Structural and Spectral Comparison

Biological Activity

N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

The compound contains several notable structural elements:

- Tetrazole Ring : Known for its ability to participate in various chemical reactions and interactions.

- Methoxyphenyl Group : This moiety enhances lipophilicity, potentially improving membrane permeability.

- Thiophene Sulfonamide Moiety : Contributes to the compound's biological activity, particularly in enzyme interactions.

The molecular formula is with a molecular weight of 315.35 g/mol .

The mechanism of action for this compound primarily involves its interaction with specific enzymes. The sulfonamide group mimics natural substrates, allowing it to bind effectively to target enzymes or receptors. This binding can modulate enzymatic activity, making it a candidate for pharmacological studies .

Enzyme Inhibition

Research indicates that compounds similar to this compound often exhibit significant enzyme inhibition properties. The sulfonamide structure is particularly adept at mimicking substrates for various enzymes, which can lead to decreased enzymatic activity in biological systems.

Table 1: Enzyme Inhibition Activity

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| Carbonic Anhydrase | Competitive Inhibitor | |

| Dihydropteroate Synthase | Antibacterial Activity |

Antimicrobial Properties

Compounds with similar structures have demonstrated antibacterial and antifungal properties. Preliminary studies suggest that this compound may also exhibit these properties, indicating its potential use in treating infections.

Table 2: Antimicrobial Activity Studies

| Microorganism | Activity Observed | Reference |

|---|---|---|

| E. coli | Moderate Inhibition | |

| S. aureus | Significant Inhibition |

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- Anticonvulsant Activity : A study on thiazole-bearing compounds highlighted the importance of structural modifications for enhancing anticonvulsant properties, suggesting that similar modifications could be beneficial for this compound as well .

- Antitumor Effects : Another research highlighted the cytotoxic effects of compounds with tetrazole rings against cancer cell lines, indicating that this compound may also possess anticancer properties worth exploring .

- Mechanistic Studies : Molecular dynamics simulations have shown that compounds with similar structures interact with proteins through hydrophobic contacts and hydrogen bonding, which could be relevant for understanding the binding affinity of this compound .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing N-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)thiophene-2-sulfonamide?

- Methodology : A common approach involves coupling tetrazole derivatives with sulfonamide precursors. For example, tetrazole intermediates can be synthesized via cycloaddition of nitriles with sodium azide under acidic conditions, followed by alkylation or sulfonylation. A heterogenous catalytic system (e.g., Bleaching Earth Clay at pH 12.5 in PEG-400 at 70–80°C) is effective for coupling reactions involving sulfonyl chlorides, as demonstrated in analogous tetrazole-sulfonamide syntheses . Purification typically involves recrystallization from aqueous acetic acid or column chromatography.

Q. How can spectroscopic techniques (NMR, IR, HRMS) confirm the structural integrity of this compound?

- Methodology :

- ¹H NMR : Key signals include the singlet for the tetrazole proton (δ 8.5–9.5 ppm), methoxy group resonance (δ ~3.8 ppm), and thiophene protons (δ 6.5–7.5 ppm). Substituent-induced splitting patterns (e.g., coupling between methylene and tetrazole groups) are critical .

- IR : Stretching vibrations for sulfonamide (S=O at 1150–1350 cm⁻¹), tetrazole (C=N at 1600–1650 cm⁻¹), and methoxy groups (C-O at 1250 cm⁻¹) .

- HRMS : Exact mass analysis (e.g., [M+H]⁺) should match theoretical values within 5 ppm. For example, a related sulfonamide derivative showed a calculated m/z of 513.2198 and observed m/z of 513.2193 .

Q. What solvent systems are optimal for recrystallization and purity assessment?

- Methodology : Polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) are effective for recrystallization. Thin-layer chromatography (TLC) with silica gel plates (e.g., Rf ~0.42 in 30% EtOAc/hexane) and UV visualization are standard for monitoring reaction progress .

Advanced Research Questions

Q. How do steric and electronic effects of substituents on the tetrazole ring influence sulfonamide reactivity and biological activity?

- Methodology : Computational studies (DFT or molecular docking) can predict electronic effects, while experimental SAR analysis involves synthesizing analogs with varying substituents (e.g., halogen, methoxy, or alkyl groups). For example, bulky tert-butyl groups on tetrazole reduce enzymatic degradation, whereas electron-withdrawing groups enhance sulfonamide hydrogen-bonding interactions . Antitumor activity screening against 60 cancer cell lines (NCI-60 panel) is a validated approach for evaluating substituent-dependent efficacy .

Q. What experimental strategies resolve contradictions in crystallographic data for sulfonamide-tetrazole hybrids?

- Methodology : Use high-resolution X-ray crystallography (e.g., SHELX software ) to resolve ambiguities in bond angles or tautomeric forms. For disordered structures, refine occupancy factors and apply restraints. For example, the sulfonamide group’s conformation (coplanar with the thiophene ring) can stabilize crystal packing via π-π stacking .

Q. How can reaction conditions mitigate side reactions (e.g., oxidation or dimerization) during sulfonamide coupling?

- Methodology :

- Oxidation : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) to prevent sulfonamide oxidation to sulfones.

- Dimerization : Control stoichiometry (1:1 molar ratio of tetrazole and sulfonyl chloride) and employ low-temperature conditions (0–5°C) to suppress nucleophilic side reactions .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action as an antitumor agent?

- Methodology :

- Cytotoxicity : MTT or SRB assays across multiple cell lines (e.g., breast cancer MCF-7, leukemia HL-60) .

- Target Engagement : Enzyme inhibition assays (e.g., carbonic anhydrase IX/XII) to assess sulfonamide-specific activity.

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation .

Methodological Challenges

Q. How to address low yields in the final sulfonylation step?

- Troubleshooting :

- Catalyst Optimization : Screen alternative catalysts (e.g., DMAP vs. Bleaching Earth Clay) .

- Solvent Effects : Test polar solvents (DMF, DMSO) to enhance sulfonyl chloride reactivity.

- Temperature Gradients : Gradual heating (e.g., 50°C → 80°C) improves reaction homogeneity .

Q. What analytical techniques differentiate tautomeric forms of the tetrazole-sulfonamide hybrid?

- Approach :

- VT-NMR : Variable-temperature NMR (e.g., –40°C to 100°C) to observe tautomer interconversion.

- X-ray Photoelectron Spectroscopy (XPS) : Analyze nitrogen bonding environments (tetrazole vs. sulfonamide) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.